N-(4-bromophenyl)-4-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring, a nitro group, and a methyl group on the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-methyl-3-nitrobenzamide typically involves the condensation of 4-bromophenylamine with 4-methyl-3-nitrobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: N-(4-bromophenyl)-4-methyl-3-aminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-methyl-3-nitrobenzoic acid and 4-bromophenylamine
Scientific Research Applications
N-(4-bromophenyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Material Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and the amide moiety contribute to the compound’s binding affinity to target proteins and enzymes, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-bromophenyl)sulfonylbenzoyl-L-valine
- 4-(4-bromophenyl)-thiazol-2-amine
Uniqueness
N-(4-bromophenyl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11BrN2O3 |
---|---|
Molecular Weight |
335.15 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H11BrN2O3/c1-9-2-3-10(8-13(9)17(19)20)14(18)16-12-6-4-11(15)5-7-12/h2-8H,1H3,(H,16,18) |
InChI Key |
DTMRLETXBDQWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.